Hexadecyl Glucoside Exhibits an Ultra-Low CMC Compared to Shorter-Chain Alkyl Glucosides
Hexadecyl glucoside demonstrates a critical micelle concentration (CMC) of 1.53 × 10⁻⁵ mol dm⁻³, which is dramatically lower than that of shorter-chain alkyl glucosides [1]. Compared to dodecyl glucoside (C12: CMC = 1.9 × 10⁻⁴ mol dm⁻³), decyl glucoside (C10: CMC = 2.2 × 10⁻³ mol dm⁻³), and octyl glucoside (C8: CMC = 2.5 × 10⁻² mol dm⁻³), the C16 compound requires 12-fold, 144-fold, and 1634-fold lower concentration, respectively, to form micelles [2]. This quantifies its superior surface activity and efficiency as a surfactant.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | 1.53 × 10⁻⁵ mol dm⁻³ |
| Comparator Or Baseline | Dodecyl glucoside (C12): 1.9 × 10⁻⁴ mol dm⁻³; Decyl glucoside (C10): 2.2 × 10⁻³ mol dm⁻³; Octyl glucoside (C8): 2.5 × 10⁻² mol dm⁻³ |
| Quantified Difference | 12-fold lower than C12; 144-fold lower than C10; 1634-fold lower than C8 |
| Conditions | Aqueous solution at 25°C; hexadecyl data from UV-visible spectroscopy and turbidity methods; C8-C12 data from surface tension measurements [1][2] |
Why This Matters
A significantly lower CMC translates directly to reduced surfactant loading requirements in formulations, lowering cost-in-use and minimizing potential surfactant-related irritation.
- [1] S. S. S. (2015). Hexadecyl-beta-D-Glucopyranoside: A Liquid Crystal with Surfactant Properties for Stabilization of Microemulsions. Molecular Crystals and Liquid Crystals, 613(1), 23-38. https://doi.org/10.1080/15421406.2015.1047280 View Source
- [2] Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-d-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237-241. https://doi.org/10.1246/bcsj.34.237 View Source
